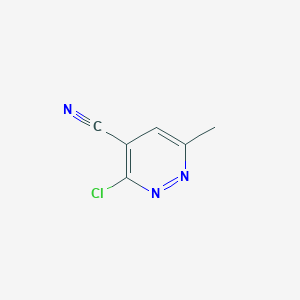

3-Chloro-6-methylpyridazine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The research into 3-Chloro-6-methylpyridazine-4-carbonitrile has led to the development of innovative synthetic routes for functionalized aminopyridazines. A study demonstrated a new route to synthesize 3-aminopyridazines via ANRORC type ring transformation, showcasing the compound’s utility in creating complex nitrogen-containing heterocycles. This process involves nucleophiles bearing a cyano substituent, highlighting a versatile approach to synthesizing pyridazine derivatives.Molecular Structure Analysis

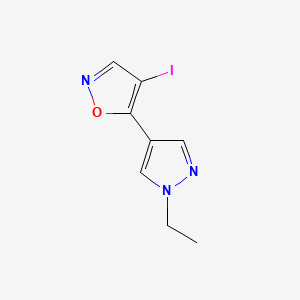

The molecular structure of 3-Chloro-6-methylpyridazine-4-carbonitrile is represented by the linear formula C6H4ClN3 . The InChI Key is NOHMGLVRHVKMRW-UHFFFAOYSA-N .Chemical Reactions Analysis

3-Chloro-6-methylpyridazine-4-carbonitrile can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Physical And Chemical Properties Analysis

3-Chloro-6-methylpyridazine-4-carbonitrile has a molecular weight of 153.57 . It is a white to yellow solid at room temperature . Its melting point ranges from 101 to 106 degrees Celsius .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Chloro-6-methylpyridazine-4-carbonitrile, focusing on six unique applications:

Development of p38MAP Kinase Inhibitors

This compound is also employed in the synthesis of p38MAP kinase inhibitors. These inhibitors have therapeutic potential in the treatment of autoimmune and inflammatory diseases . The ability to inhibit p38MAP kinase is crucial for developing drugs that can modulate inflammatory responses, making this application highly valuable in pharmaceutical research.

Agricultural Chemistry

In agricultural chemistry, 3-Chloro-6-methylpyridazine-4-carbonitrile is used as an intermediate in the synthesis of various agrochemicals. These agrochemicals include herbicides and pesticides that help in protecting crops from pests and diseases, thereby enhancing agricultural productivity . The compound’s role in creating effective agrochemical agents underscores its importance in sustainable agriculture.

Material Science

The compound finds applications in material science, particularly in the development of advanced materials with specific properties. It can be used in the synthesis of polymers and other materials that require precise structural modifications . These materials have applications in various industries, including electronics, coatings, and adhesives.

Pharmaceutical Intermediates

3-Chloro-6-methylpyridazine-4-carbonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows for the creation of diverse pharmacologically active molecules . This versatility makes it a valuable building block in drug discovery and development processes.

Chemical Research and Development

In chemical research, this compound is used to explore new chemical reactions and mechanisms. Researchers utilize it to study its reactivity and potential to form new compounds under different conditions . This fundamental research is essential for advancing our understanding of chemical processes and developing new synthetic methodologies.

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

3-chloro-6-methylpyridazine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-4-2-5(3-8)6(7)10-9-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHMGLVRHVKMRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=N1)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-methylpyridazine-4-carbonitrile | |

CAS RN |

1430-22-4 |

Source

|

| Record name | 3-chloro-6-methylpyridazine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2698263.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamide](/img/structure/B2698267.png)

![3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2698270.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2698274.png)

![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-pyrrolidin-1-ylethanone](/img/structure/B2698276.png)

![N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2698278.png)

![5-[(4-Benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698279.png)